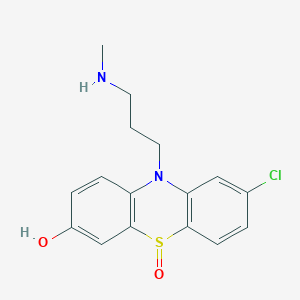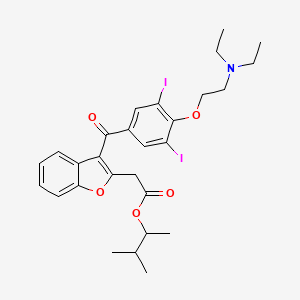
Pyridoxal oxoglurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxal oxoglurate is a compound that combines pyridoxal, a form of vitamin B6, with oxoglurate, an intermediate in the tricarboxylic acid cycle. This compound plays a significant role in various biochemical processes, particularly in amino acid metabolism and neurotransmitter synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxal oxoglurate can be synthesized through the reaction of pyridoxal with oxoglurate under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of microbial systems to produce the intermediate compounds, which are then chemically modified to yield the final product. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pyridoxal oxoglurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other forms of vitamin B6.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of pyridoxal and oxoglurate, which have distinct biochemical properties and applications.
Scientific Research Applications
Pyridoxal oxoglurate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is essential in studying amino acid metabolism and neurotransmitter synthesis.
Medicine: this compound is investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
Industry: It is used in the production of nutritional supplements and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
Pyridoxal oxoglurate exerts its effects through its role as a coenzyme in various enzymatic reactions. It facilitates the transfer of amino groups in transamination reactions, which are crucial for amino acid metabolism. The compound also acts as an electron sink, stabilizing reaction intermediates and enabling the synthesis of neurotransmitters such as serotonin and dopamine.
Similar Compounds:
Alpha-ketoglutarate: An intermediate in the tricarboxylic acid cycle, similar to oxoglurate.
Pyridoxine: Another form of vitamin B6, which can be converted to pyridoxal.
Uniqueness: this compound is unique due to its combined structure, which allows it to participate in a broader range of biochemical reactions compared to its individual components. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
| 40273-30-1 | |
Molecular Formula |
C13H15NO8 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;2-oxopentanedioic acid |
InChI |
InChI=1S/C8H9NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,4,10,12H,3H2,1H3;1-2H2,(H,7,8)(H,9,10) |
InChI Key |
MUXYIGOUJRUBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO.C(CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




